Ethyl imidazo[1,2-a]pyrazine-6-carboxylate Ethyl imidazo[1,2-a]pyrazine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16477213
InChI: InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-4-3-10-8(12)5-11-7/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

Ethyl imidazo[1,2-a]pyrazine-6-carboxylate

CAS No.:

Cat. No.: VC16477213

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl imidazo[1,2-a]pyrazine-6-carboxylate -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name ethyl imidazo[1,2-a]pyrazine-6-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-4-3-10-8(12)5-11-7/h3-6H,2H2,1H3
Standard InChI Key NDDRGECQLQTPCK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C=CN=C2C=N1

Introduction

Chemical Identity and Structural Features

The compound belongs to the imidazo[1,2-a]pyrazine family, characterized by a bicyclic system combining imidazole and pyrazine rings. The ethyl ester group at the 6-position introduces steric and electronic modifications that influence reactivity and potential applications. Key structural parameters for the closely related ethyl imidazo[1,2-a]pyrazine-2-carboxylate (CAS 77112-52-8) include:

PropertyValue
Molecular FormulaC₉H₉N₃O₂
Molecular Weight191.187 g/mol
Density1.3 ± 0.1 g/cm³
Exact Mass191.069473 Da
Polar Surface Area (PSA)56.49 Ų

While these data pertain to the 2-carboxylate isomer, they offer a foundational understanding of the core imidazo-pyrazine system . The 6-carboxylate variant likely shares similar backbone properties but differs in substituent positioning, which may alter crystallinity and solubility.

Synthesis Pathways and Optimization

General Synthetic Strategies

Synthesis of imidazo[1,2-a]pyrazine derivatives typically involves cyclocondensation reactions. For example, ethyl imidazo[1,2-a]pyridine-2-carboxylate (a pyridine analog) is synthesized via:

  • Base-mediated cyclization: (2-Oxo-1(2H)-pyridyl)acetonitrile reacts with ethyl formate in the presence of sodium ethoxide at 5–10°C .

  • Acid workup: Post-reaction acidification (pH 4.5–5.0) followed by rotary evaporation yields the product with ~89% purity .

Though this method targets a pyridine-based compound, analogous approaches may apply to pyrazine systems by substituting pyridyl precursors with pyrazine derivatives.

Critical Reaction Parameters

  • Temperature control: Maintaining 5–10°C during sodium ethoxide addition prevents side reactions .

  • Solvent selection: Ethanol facilitates mixing and enhances yield during reflux .

  • Catalyst ratio: A 5:1 molar ratio of sodium ethoxide to precursor optimizes cyclization efficiency .

Physicochemical and Spectroscopic Properties

Thermal and Solubility Profiles

Data for the 2-carboxylate isomer suggest:

  • Moderate density (1.3 g/cm³), indicative of compact molecular packing .

  • Polar surface area (56.49 Ų) implies moderate solubility in polar solvents like ethanol or DMSO .

Spectroscopic Characterization

While direct data for the 6-carboxylate isomer are unavailable, nuclear magnetic resonance (NMR) patterns for related compounds include:

  • ¹H-NMR: Ethyl ester protons resonate as triplets near δ 1.3–1.4 ppm (CH₃) and quartets at δ 4.3–4.4 ppm (CH₂) .

  • ¹³C-NMR: Carbonyl carbons appear at δ 160–165 ppm, while aromatic carbons range from δ 110–150 ppm .

Challenges and Research Gaps

  • Isomer-specific data: No studies explicitly address the 6-carboxylate isomer, necessitating synthetic and analytical focus.

  • Stability studies: Degradation pathways under physiological conditions remain uncharacterized.

  • Targeted bioactivity: Screening against novel biological targets (e.g., kinase inhibitors) is warranted.

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